2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol ethoxylate
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Overview
Description
2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol ethoxylate is a chemical compound known for its surfactant properties. It is commonly used as a wetting agent in various industrial applications, including paints, dyes, and cleaning products . The compound is also known by several other names, such as Dynol 604, Dynol 607, and Olfine EXP 4001 .
Scientific Research Applications
2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol ethoxylate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant to lower the surface tension of liquids, facilitating various chemical reactions.
Biology: The compound is employed in biological assays to improve the solubility of hydrophobic compounds.
Medicine: It is used in pharmaceutical formulations to enhance the bioavailability of certain drugs.
Mechanism of Action
Safety and Hazards
This compound can cause serious eye damage . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of contact, rinse with pure water for at least 15 minutes and consult a doctor .
Preparation Methods
The synthesis of 2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol ethoxylate typically involves the ethoxylation of 2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol. This process includes the reaction of the diol with ethylene oxide under controlled conditions to introduce ethoxy groups into the molecule . Industrial production methods often utilize specialized reactors to ensure precise control over reaction parameters such as temperature, pressure, and the ratio of reactants .
Chemical Reactions Analysis
2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol ethoxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where ethoxy groups can be replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the ethoxy groups can be hydrolyzed to yield the parent diol.
Comparison with Similar Compounds
2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol ethoxylate can be compared with other surfactants such as:
2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol: The parent compound without ethoxylation, which has similar surfactant properties but lacks the enhanced solubility provided by ethoxy groups.
Polyethylene glycol 2,5,8,11-tetramethyl-6-dodecyne-5,8-diol ether: Another ethoxylated derivative with varying lengths of ethoxy chains, offering different solubility and wetting properties.
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic regions, making it highly effective in reducing surface tension and improving the spreadability of liquids .
Properties
IUPAC Name |
5,8-diethoxy-2,5,8,11-tetramethyldodec-6-yne |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-9-21-19(7,13-11-17(3)4)15-16-20(8,22-10-2)14-12-18(5)6/h17-18H,9-14H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZDIJZDAHHPDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(CCC(C)C)C#CC(C)(CCC(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026436 |
Source
|
Record name | 5,8-Diethoxy-2,5,8,11-tetramethyldodec-6-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169117-72-0 |
Source
|
Record name | 5,8-Diethoxy-2,5,8,11-tetramethyldodec-6-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Poly(oxy-1,2-ethanediyl), α,α'-[1,4-dimethyl-1,4-bis(3-methylbutyl)-2-butyne-1,4-diyl]bis[ω-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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